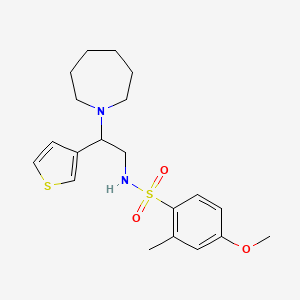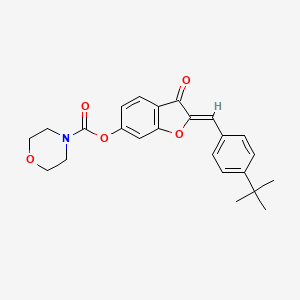
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a key regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Scientific Research Applications
Biomedical Applications:
- The compound has been investigated for its potential in treating various diseases. For instance, a study by Abbasi et al. (2017) focused on synthesizing new sulfonamides with potential antibacterial properties and suitability as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
- Andurkar et al. (2014) synthesized a related compound and evaluated its antinociceptive properties, contributing to pain management research (Andurkar et al., 2014).
Chemical Synthesis and Structural Analysis:
- Research by Hajib et al. (2022) on a similar bi-triazole precursor emphasizes the compound's significance in synthetic chemistry, highlighting its efficient synthesis and structural characterization (Hajib et al., 2022).
- Li et al. (2014) distinguished tautomerism in a structurally similar compound using DFT-D calculations and solid-state NMR, showing its utility in advanced chemical analysis (Li et al., 2014).
Molecular Docking and Drug Design:
- Gul et al. (2016) synthesized arylsulfonamide analogs, including those structurally related to the compound, for potential antimicrobial and antiproliferative agents, indicating its role in drug development (Gul et al., 2016).
- Abbasi et al. (2018) conducted enzyme inhibitory kinetics and computational studies on derivatives of the compound, suggesting its applications in Alzheimer’s disease treatment (Abbasi et al., 2018).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-16-13-18(25-2)7-8-20(16)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKUQJGLGRXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)

![8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B2449635.png)
![Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)-](/img/structure/B2449637.png)


![2-[2-{[4-(2-furoyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1-naphthylacetamide](/img/structure/B2449641.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2449643.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pentanamide](/img/structure/B2449644.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2449650.png)